molecular formula C24H21ClN2O2 B10920120 1-benzyl-4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole

1-benzyl-4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10920120
M. Wt: 404.9 g/mol
InChI Key: JEEGIDMZTFEXFB-UHFFFAOYSA-N
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Description

1-benzyl-4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a benzyl group, a chloro substituent, and two methoxyphenyl groups, making it a unique and potentially useful molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base.

    Chlorination: The chloro substituent can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxyphenyl groups can be introduced through electrophilic aromatic substitution using methoxybenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3,5-diphenyl-1H-pyrazole: Lacks the chloro and methoxy substituents.

    4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the benzyl and methoxy substituents.

    1-benzyl-4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the methoxy substituents.

Uniqueness

1-benzyl-4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole is unique due to the presence of both chloro and methoxy substituents, which may confer distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

1-benzyl-4-chloro-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H21ClN2O2/c1-28-20-12-8-18(9-13-20)23-22(25)24(19-10-14-21(29-2)15-11-19)27(26-23)16-17-6-4-3-5-7-17/h3-15H,16H2,1-2H3

InChI Key

JEEGIDMZTFEXFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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